molecular formula C8H10O2 B1665506 4-Methoxybenzyl alcohol CAS No. 105-13-5

4-Methoxybenzyl alcohol

Cat. No.: B1665506
CAS No.: 105-13-5
M. Wt: 138.16 g/mol
InChI Key: MSHFRERJPWKJFX-UHFFFAOYSA-N
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Description

4-Methoxybenzyl alcohol, also known as p-Anisyl alcohol or Anise alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance and flavor industry due to its sweet, anise-like aroma .

Mechanism of Action

Target of Action

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . Its primary targets are therefore the hydroxyl groups present in these compounds .

Mode of Action

The compound interacts with its targets (hydroxyl groups) through a process known as condensation . In this process, this compound condenses with the silanol groups of fumed silica nanoparticles, yielding modified silica nanoparticles .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the catalytic photooxidation process . This process is facilitated by a flavin-zinc (II)-cyclen complex . The end product of this pathway is the corresponding benzaldehyde .

Pharmacokinetics

It’s known that the compound is freely soluble in alcohol and diethyl ether, but insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the production of benzaldehyde . This occurs through the process of catalytic photooxidation . Benzaldehyde is a useful compound in various chemical reactions and has applications in different industries.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for the catalytic photooxidation process . Additionally, the compound’s solubility in different solvents can affect its distribution and efficacy . It’s also important to note that the compound should be handled with care due to its potential to cause skin irritation and sensitization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl alcohol can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields of the desired product .

Scientific Research Applications

4-Methoxybenzyl alcohol has a wide range of applications in scientific research:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

4-Methoxybenzyl alcohol can be compared with other similar compounds, such as:

    4-Methylbenzyl Alcohol:

    3-Methoxybenzyl Alcohol: This compound has the methoxy group in the meta position instead of the para position.

    4-Chlorobenzyl Alcohol: This compound has a chlorine atom instead of a methoxy group.

This compound is unique due to its methoxy group, which imparts specific chemical properties and reactivity, making it valuable in various chemical, biological, and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHFRERJPWKJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044357
Record name (4-Methoxyphenyl)methanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour
Record name Benzenemethanol, 4-methoxy-
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Record name Anise alcohol
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Record name 4-Methoxybenzyl alcohol
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Record name Anisyl alcohol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

259.00 to 260.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl alcohol
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Solubility

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol)
Record name 4-Methoxybenzyl alcohol
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Record name Anisyl alcohol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.107-1.115
Record name Anisyl alcohol
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Vapor Pressure

0.0038 [mmHg]
Record name Anise alcohol
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CAS No.

105-13-5
Record name 4-Methoxybenzyl alcohol
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Record name Anise alcohol
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Record name 4-METHOXYBENZYL ALCOHOL
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Record name (4-Methoxyphenyl)methanol
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Record name 4-methoxybenzyl alcohol
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Record name ANISYL ALCOHOL
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Record name 4-Methoxybenzyl alcohol
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Melting Point

24 - 25 °C
Record name 4-Methoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

2-(1-Hydroxyethyl)pyridine (76.8 mg, 0.624 mmol) was oxidized in the same manner as that described in Example 8, (a) (except that Nor-AZADO was used at 3 mol %, and the reaction was performed at room temperature) to obtain the objective compound (66.0 mg; yield, 87.4%). The spectrum data were found to be the same as those obtained in Example 6, (h).
Quantity
76.8 mg
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Nor-AZADO
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Synthesis routes and methods II

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxybenzaldehyde (140 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5 mg, 0.01 mmol) was admitted as catalyst. The solution was stirred at room temperature for 3 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. THF was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-methoxybenzyl alcohol (131 mg, 0.95 mmol, 95%). The results as are shown as Entry 2 in Table 6. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
Quantity
140 mg
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reactant
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371 mg
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1 mL
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Synthesis routes and methods III

Procedure details

To gain insight into the role of the base additive, (HQ)2VV(O)(OC6H4OCH3) (9) was prepared from the reaction of 8 with 4-methoxybenzylalcohol in acetonitrile. In the absence of base, complex 9 was relatively stable in CD2Cl2 solution, with less than 5% reacting after 16 h at room temperature. However, a rapid reaction occurred when a CD2Cl2 solution of 9 was treated with NEt3 (2 equiv) under argon, affording the vanadium(IV) complex (HQ)2VIV(O) (10), 4-methoxy-benzaldehyde (0.5 equiv, 100% yield) and 4-methoxybenzylalcohol (0.5 equiv, 100% yield) within 2 h at room temperature (Scheme 3). The increased reactivity observed in the presence of NEt3 suggests a key role for the base additive in promoting the alcohol oxidation step. When the reaction of 9 with NEt3 was carried out under air in CD2Cl2, quantitative conversion to the cis-dioxo vanadium(V) complex (HQ)2VV(O)2HNEt3 (11) and 4-methoxybenzaldehyde was observed after 22 h at room temperature. Complex 11 was independently prepared by the reaction of the μ-oxo complex [(HQ)2VV(O)]2μ-O (12) (Giacomelli, A.; Floriani, C.; Duarte, A. O. D. S.; Chiesi-Villa, A.; Guastini, C. Inorg. Chem. 1982, 21, 3310-3316) with H2O and NEt3 in CH2Cl2. When tested for the oxidation of 4-methoxybenzylalcohol in combination with 10 mol % NEt3, both complexes 10 and 11 were effective catalysts, affording complete conversion in 24 h at 60° C.
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Name
(HQ)2VV(O)(OC6H4OCH3)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzyl alcohol
Reactant of Route 2
4-Methoxybenzyl alcohol
Reactant of Route 3
4-Methoxybenzyl alcohol
Reactant of Route 4
4-Methoxybenzyl alcohol
Reactant of Route 5
4-Methoxybenzyl alcohol
Reactant of Route 6
4-Methoxybenzyl alcohol
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methoxybenzyl alcohol?

A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, HMBC, and ESI-MS. [] Researchers have also utilized DFT calculations to study its absorption spectrum and predict thermodynamic properties. []

Q3: How stable is this compound under various conditions?

A3: While specific stability data under varying conditions is limited in the provided research, this compound is generally stable under standard laboratory conditions. Studies have explored its use in different solvents like acetonitrile, water, and aqueous phosphate buffer mixtures. [, ]

Q4: What are the catalytic applications of this compound?

A4: this compound is primarily used as a substrate in various catalytic reactions, particularly in photocatalytic oxidation studies. It serves as a model compound for investigating the efficiency and selectivity of different catalysts and reaction conditions. [, , ]

Q5: What is the role of this compound in photocatalytic oxidation reactions?

A5: this compound is often employed as a model substrate in photocatalytic oxidation reactions to produce 4-methoxybenzaldehyde (p-anisaldehyde). [, , ] Researchers investigate factors influencing the reaction rate, selectivity towards p-anisaldehyde, and the formation of byproducts like 4-methoxybenzoic acid and CO2. [, ]

Q6: How does the structure of the catalyst influence the selectivity of this compound oxidation?

A6: Research suggests that the catalyst structure significantly impacts the selectivity of this compound oxidation. For instance, home-prepared rutile TiO2 catalysts exhibited higher selectivity towards p-anisaldehyde compared to commercial TiO2 samples. [] This difference is attributed to variations in crystallinity, surface area, and exposed facets between the catalysts. [, ]

Q7: How is computational chemistry used to study this compound?

A7: Computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. DFT calculations are employed to investigate its radical scavenging mechanisms, predict thermodynamic parameters, and analyze electronic properties. [, ]

Q8: How do structural modifications of this compound affect its reactivity?

A8: Studies on substituted benzyl alcohols reveal that electron-donating groups, like the methoxy group in this compound, enhance the reactivity in photoinitiated cationic polymerizations. [] The presence of electron-withdrawing groups, on the other hand, leads to decreased reactivity. [, ]

Q9: What is the environmental impact of this compound and its degradation?

A9: Research has explored the environmental risk assessment of this compound as a potential partitioning tracer in the oil and gas industry. [] Biodegradability studies in seawater and toxicity assessments on aquatic organisms like rainbow trout gill cells and algae were conducted. [] These studies provide insights into its environmental fate and potential risks.

Q10: Are there alternative compounds with similar applications to this compound?

A10: While not directly addressed in the provided research, several benzyl alcohol derivatives with varying substituents have been investigated for their reactivity and applications in photocatalytic reactions. [, ] The choice of an alternative compound would depend on the specific application and desired properties.

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